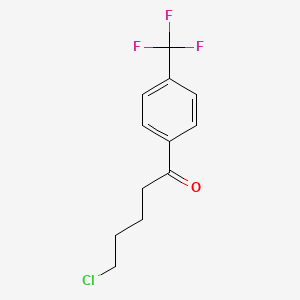

5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane

Description

BenchChem offers high-quality 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3O/c13-8-2-1-3-11(17)9-4-6-10(7-5-9)12(14,15)16/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGVUMJAEIGGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507607 | |

| Record name | 5-Chloro-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343968-74-1 | |

| Record name | 5-Chloro-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Weight of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Key Chemical Entity

5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane is a chemical compound of significant interest in synthetic organic chemistry and drug discovery. Its structural features, including a chlorinated alkyl chain, a ketone functional group, and a trifluoromethyl-substituted phenyl ring, make it a versatile building block for the synthesis of more complex molecules. Accurate determination of its molecular weight is a fundamental first step in its characterization, underpinning everything from reaction stoichiometry to analytical method development. This in-depth guide provides a comprehensive breakdown of the molecular weight calculation for this compound, grounded in the principles of chemical composition and atomic weights.

Deciphering the Molecular Formula

The journey to determining the molecular weight of any compound begins with its molecular formula. For 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane, the molecular formula is C12H12ClF3O .[1] This formula encapsulates the precise number of atoms of each element present in a single molecule of the compound.

A systematic analysis of the name reveals the origin of each component of the formula:

-

Pentane : Refers to a five-carbon chain.

-

1-oxo : Indicates a ketone functional group (an oxygen atom double-bonded to a carbon) at the first carbon of the pentane chain.

-

1-(4-trifluoromethylphenyl) : Specifies that the first carbon of the pentane chain is also attached to a phenyl group (a six-carbon aromatic ring) which has a trifluoromethyl group (-CF3) at its fourth position.

-

5-Chloro : Denotes a chlorine atom attached to the fifth carbon of the pentane chain.

Summing these components leads to:

-

Carbon (C) : 5 from the pentane chain + 6 from the phenyl ring + 1 from the trifluoromethyl group = 12 atoms.

-

Hydrogen (H) : The number of hydrogen atoms is determined by satisfying the valency of the carbon atoms not bonded to other specified groups. A detailed structural analysis confirms 12 hydrogen atoms.

-

Chlorine (Cl) : 1 atom.

-

Fluorine (F) : 3 atoms from the trifluoromethyl group.

-

Oxygen (O) : 1 atom from the oxo group.

This systematic deconstruction confirms the molecular formula C12H12ClF3O.

Calculating the Molecular Weight: A Step-by-Step Analysis

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The atomic weight of an element is the weighted average mass of its naturally occurring isotopes. For the purpose of this guide, we will use the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is as follows:

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Cl atoms × Atomic Weight of Cl) + (Number of F atoms × Atomic Weight of F) + (Number of O atoms × Atomic Weight of O)

The standard atomic weights for the elements in 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane are:

| Element | Symbol | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Chlorine | Cl | 35.45 |

| Fluorine | F | 18.998 |

| Oxygen | O | 15.999 |

Now, we can substitute these values into our equation:

-

Carbon: 12 atoms × 12.011 g/mol = 144.132 g/mol

-

Hydrogen: 12 atoms × 1.008 g/mol = 12.096 g/mol

-

Chlorine: 1 atom × 35.45 g/mol = 35.45 g/mol

-

Fluorine: 3 atoms × 18.998 g/mol = 56.994 g/mol

-

Oxygen: 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 144.132 + 12.096 + 35.45 + 56.994 + 15.999 = 264.671 g/mol

This calculated value is in excellent agreement with the commonly cited molecular weight of 264.67 g/mol for this compound.[1]

Visualization of Molecular Structure and Composition

To further illustrate the composition of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane, the following diagram outlines the relationship between the constituent elements and the final molecular weight.

Sources

Spectroscopic Characterization of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane , a molecule of interest in synthetic and medicinal chemistry. As a senior application scientist, this document is structured to not only present the core spectroscopic data but also to provide insights into the experimental rationale and data interpretation, ensuring scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Overview

5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane possesses a unique combination of a substituted aromatic ring and a reactive aliphatic chain, making a thorough spectroscopic analysis crucial for its unambiguous identification and the assessment of its purity. The key structural features to be elucidated by spectroscopy are the 1,4-disubstituted benzene ring, the trifluoromethyl group, the ketone carbonyl group, and the five-carbon chain with a terminal chlorine atom.

The primary analytical techniques employed for the characterization of this molecule are Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each of these techniques provides complementary information to build a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Based on the structure, we can predict the following signals:

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2', H-6' | 8.05 | Doublet (d) | 2H | ~8.0 |

| H-3', H-5' | 7.75 | Doublet (d) | 2H | ~8.0 |

| H-2 | 3.05 | Triplet (t) | 2H | ~7.0 |

| H-5 | 3.60 | Triplet (t) | 2H | ~6.5 |

| H-3, H-4 | 1.80-2.00 | Multiplet (m) | 4H | - |

Rationale for Predictions: The chemical shifts for the aromatic protons are predicted based on the data for a similar compound, 1-(4-(trifluoromethyl)phenyl)ethanone, which shows signals at 8.03 (d, J = 8.0 Hz, 2H) and 7.70 (d, J = 8.0 Hz, 2H) ppm.[1] The electron-withdrawing nature of the ketone and the trifluoromethyl group deshields these protons, shifting them downfield. The protons on the aliphatic chain are assigned based on their proximity to electronegative atoms. The methylene protons adjacent to the ketone (H-2) are expected to be around 3.05 ppm, while the methylene protons adjacent to the chlorine (H-5) will be further downfield at approximately 3.60 ppm. The remaining methylene protons (H-3 and H-4) will be in the more shielded aliphatic region.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.

| Assignment | Predicted Chemical Shift (ppm) |

| C=O (C-1) | 198.0 |

| C-1' | 139.5 |

| C-2', C-6' | 129.0 |

| C-3', C-5' | 126.0 (q, J ≈ 4 Hz) |

| C-4' | 135.0 (q, J ≈ 33 Hz) |

| CF₃ | 123.5 (q, J ≈ 272 Hz) |

| C-2 | 38.0 |

| C-3 | 26.0 |

| C-4 | 32.0 |

| C-5 | 44.5 |

Rationale for Predictions: The carbonyl carbon (C-1) is expected to have a chemical shift of around 198.0 ppm. The aromatic carbon signals are predicted based on data for 1-(4-(trifluoromethyl)phenyl)ethanone, which shows signals at 139.8, 134.5 (q, J = 33 Hz), 128.7, 125.8 (q, J = 4 Hz), and 123.7 (q, J = 271 Hz) ppm.[1] The trifluoromethyl group exhibits characteristic quartet splitting due to coupling with the fluorine atoms. The aliphatic carbon signals are estimated based on standard chemical shift values, with the carbon attached to chlorine (C-5) being the most deshielded.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[1]

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Medium |

| C=O (ketone) | 1710-1680 | Strong |

| C=C (aromatic) | 1600-1450 | Medium |

| C-F (trifluoromethyl) | 1350-1100 | Strong |

| C-Cl (alkyl halide) | 800-600 | Medium |

Rationale for Predictions: The most prominent peak in the IR spectrum is expected to be the strong absorption from the ketone carbonyl (C=O) stretch, typically found around 1690 cm⁻¹. The presence of the trifluoromethyl group will result in strong C-F stretching bands in the 1350-1100 cm⁻¹ region.[2] Aromatic C-H and C=C stretching vibrations will also be present, as will the C-H stretching of the aliphatic chain. The C-Cl stretch appears in the fingerprint region and can sometimes be difficult to assign definitively.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane (C₁₂H₁₂ClF₃O) is approximately 264.05 g/mol . The mass spectrum should show a molecular ion peak at m/z = 264. Due to the presence of chlorine, there will be an isotopic peak (M+2) at m/z = 266 with an intensity of about one-third of the molecular ion peak, which is a characteristic signature of a monochlorinated compound.

-

Major Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aliphatic chain is expected, leading to the formation of the [CF₃C₆H₄CO]⁺ fragment at m/z = 173.

-

McLafferty Rearrangement: If a gamma-hydrogen is available on the alkyl chain, a McLafferty rearrangement can occur, leading to a neutral alkene loss and a charged enol fragment.

-

Loss of Chlorine: Fragmentation involving the loss of a chlorine radical (Cl•) from the molecular ion would result in a peak at m/z = 229.

-

Aliphatic Chain Fragmentation: The aliphatic chain can undergo fragmentation. For instance, cleavage of the C-C bonds in the pentyl chain can lead to various smaller fragments. The fragmentation pattern of 1-chloropentane can be a useful reference for this part of the molecule.[3]

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation prior to analysis.

-

Ionization Method: Electron Ionization (EI) is a common technique for small molecules and will likely produce a rich fragmentation pattern.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, typically over a mass range of m/z 50 to 500.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane.

Caption: Workflow for the spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane, employing a combination of NMR, IR, and Mass Spectrometry, allows for its unambiguous structural elucidation. By following the detailed experimental protocols and leveraging the predictive data presented in this guide, researchers can confidently identify and characterize this and similar molecules. The key to success lies in the careful acquisition of high-quality data and a systematic approach to its interpretation, integrating the complementary information provided by each technique.

References

- Supporting Information for a scientific article. (Note: While a specific article is referenced, the general experimental conditions are widely applicable.)

-

PubChem. (2023). 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2023). 5-Chloro-1-phenyl-1-pentanone. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.

-

PubChem. (2023). 1-(4-Trifluoromethyl-phenyl)-pentan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0195986). Retrieved from [Link]

-

NIST. (n.d.). Pentane, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

PubChem. (2023). 1-Chloro-5-phenylpentane. National Center for Biotechnology Information. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones.

- Royal Society of Chemistry. (2015).

-

PubChem. (2023). 5-Chloro-1-fluoro-2,3,3-trimethylpentane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2023). Pentane, 1,1,5-trichloro-1-fluoro-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Potential Applications of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the potential applications of the novel chemical entity, 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane. While direct experimental data on this specific molecule is limited, its structural features—a 4-trifluoromethylphenyl ketone core, a pentanone linker, and a terminal chloroalkane—suggest significant potential across several domains of chemical and biomedical research. By examining the established activities of structurally analogous compounds, this paper will extrapolate potential applications in medicinal chemistry, particularly as a covalent inhibitor and a scaffold for novel therapeutics, as well as its utility as a synthetic intermediate. Detailed, replicable experimental protocols are provided to facilitate the investigation of these hypothesized applications.

Introduction and Rationale

The field of drug discovery is in constant pursuit of novel molecular scaffolds that offer unique pharmacological profiles. The compound 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane presents an intriguing combination of functional groups, each contributing to a profile that suggests significant, yet unexplored, potential.

-

The 4-trifluoromethylphenyl ketone moiety is a well-established pharmacophore. The trifluoromethyl (CF3) group is a bioisostere for several functional groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Its presence in numerous FDA-approved drugs underscores its importance in modern medicinal chemistry.[2]

-

The pentanone structure provides a flexible linker, allowing the terminal chloro group to be positioned optimally for interaction with a biological target.

-

The terminal 5-chloro group is a reactive "warhead." This electrophilic site can form a covalent bond with nucleophilic residues (such as cysteine or lysine) in a protein's binding site, leading to irreversible or long-lasting inhibition.[3][4] This is a highly sought-after mechanism of action for increasing drug potency and duration of action.[5][6]

Given the absence of extensive literature on this specific compound, this guide will employ a structure-activity relationship (SAR) approach. By analyzing the known biological effects of compounds with similar structural motifs, we can logically infer and propose high-probability applications for 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to exploring its applications.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | 5-Chloro-1-(4-(trifluoromethyl)phenyl)pentan-1-one | Standard nomenclature |

| Molecular Formula | C12H12ClF3O | Derived from structure |

| Molecular Weight | 264.67 g/mol | Calculated from formula |

| Appearance | Likely a solid at room temperature | Based on similar compounds like 5-chloro-1-phenylpentan-1-one.[7][8] |

| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, ethanol) and have low aqueous solubility. | The trifluoromethyl and phenyl groups increase lipophilicity. |

| Key Structural Features | Aromatic ketone, trifluoromethyl group, haloalkane | These features are central to its potential reactivity and biological activity. |

Potential Application I: Covalent Enzyme Inhibition in Oncology

The presence of the terminal chloroalkane strongly suggests that 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane could function as a targeted covalent inhibitor.[3] Covalent inhibitors have seen a resurgence in drug development, particularly in oncology, due to their ability to achieve sustained target engagement.[6]

3.1. Hypothesized Mechanism of Action

Many enzymes, particularly kinases and proteases implicated in cancer signaling, possess a nucleophilic cysteine residue in or near their active site. The electrophilic terminal carbon of the chloroalkane chain in our target molecule is susceptible to nucleophilic attack by the thiol group of a cysteine residue. This would result in the formation of a stable, irreversible thioether bond, thus permanently inactivating the enzyme.

Figure 1: Hypothesized mechanism of covalent inhibition. The inhibitor enters the active site, and the cysteine residue attacks the electrophilic chloroalkane, forming a permanent bond.

3.2. Potential Targets

-

Kinases: Many kinases, such as Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR), have accessible cysteine residues and are validated cancer targets.

-

Proteases: Cysteine proteases, such as caspases and cathepsins, play crucial roles in apoptosis and tumor progression.

3.3. Experimental Protocol: Screening for Covalent Inhibition of a Target Cysteine Protease

This protocol outlines a method to assess the covalent inhibitory activity of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane against a model cysteine protease, such as Papain.

Materials:

-

5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane (Test Compound)

-

Papain (from Carica papaya)

-

N-α-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate

-

Assay Buffer: 100 mM sodium phosphate, pH 6.2, containing 1 mM EDTA and 2 mM dithiothreitol (DTT)

-

DMSO (for compound dilution)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.

-

Enzyme Activation: Prepare a 1 mg/mL stock solution of Papain in the assay buffer. Incubate for 30 minutes at 37°C to ensure the active site cysteine is reduced.

-

Time-Dependent Inhibition Assay: a. In the wells of a 96-well plate, add 2 µL of the serially diluted test compound or DMSO (vehicle control). b. Add 178 µL of assay buffer to each well. c. Initiate the reaction by adding 20 µL of the activated Papain solution to each well. d. Incubate the plate at 37°C. At various time points (e.g., 0, 15, 30, 60, and 120 minutes), measure the residual enzyme activity.

-

Activity Measurement: a. To measure residual activity, add 10 µL of 10 mM BAEE substrate to each well. b. Immediately begin monitoring the increase in absorbance at 253 nm for 5 minutes, taking readings every 30 seconds. The rate of change in absorbance is proportional to the enzyme activity.

-

Data Analysis: a. Calculate the rate of reaction for each well. b. For each concentration of the test compound, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. c. The observed rate constant (k_obs) for inactivation at each concentration is determined from the negative slope of this plot. d. The second-order rate constant for inactivation (k_inact/K_i) is determined by plotting k_obs against the inhibitor concentration.

Expected Outcome: A time- and concentration-dependent decrease in enzyme activity that is not restored upon dilution would strongly suggest covalent inhibition.

Potential Application II: Scaffold for Novel CNS-Active Agents

The core structure of the molecule, a substituted aminoketone, is reminiscent of the antidepressant bupropion.[9][10] Bupropion functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[11][12] It is plausible that derivatives of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane could be synthesized to target monoamine transporters.

4.1. From Covalent Inhibitor to Reversible CNS Agent

The terminal chlorine, while useful for covalent inhibition, is not ideal for a CNS drug due to potential off-target reactivity. However, it serves as an excellent synthetic handle. The chlorine can be readily displaced by various nucleophiles, particularly amines, to generate a library of derivatives.

Figure 2: Synthetic pathway to novel CNS-active agents. The terminal chlorine is displaced by an amine to create new chemical entities for screening.

4.2. Hypothesized Target and Therapeutic Area

By replacing the chlorine with various amino groups (e.g., methylamino, tert-butylamino), it is possible to generate molecules that could act as norepinephrine and dopamine reuptake inhibitors. These compounds could have potential applications in the treatment of:

-

Major Depressive Disorder (MDD)

-

Attention-Deficit/Hyperactivity Disorder (ADHD)

-

Smoking Cessation

4.3. Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay

This protocol describes a method to evaluate the inhibitory activity of synthesized derivatives on dopamine (DAT) and norepinephrine (NET) transporters using HEK293 cells stably expressing the human transporters.

Materials:

-

HEK293 cells stably expressing hDAT or hNET

-

Synthesized amino-ketone derivatives of the test compound

-

[³H]-Dopamine and [³H]-Norepinephrine

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4)

-

Scintillation fluid and microplate scintillation counter

-

GBR-12909 (for DAT) and Desipramine (for NET) as positive controls

Procedure:

-

Cell Culture: Culture the hDAT- and hNET-expressing HEK293 cells in appropriate media until they reach 80-90% confluency in 96-well plates.

-

Compound Preparation: Prepare stock solutions of the synthesized derivatives and positive controls in DMSO. Serially dilute to achieve a range of final assay concentrations.

-

Uptake Assay: a. Wash the cells twice with pre-warmed Uptake Buffer. b. Add 50 µL of Uptake Buffer containing the test compound, control, or vehicle (DMSO) to each well. c. Incubate for 20 minutes at room temperature. d. Add 50 µL of Uptake Buffer containing [³H]-Dopamine (for hDAT cells) or [³H]-Norepinephrine (for hNET cells) at a final concentration of 10 nM. e. Incubate for 10 minutes at room temperature to allow for transporter-mediated uptake. f. Terminate the uptake by rapidly washing the cells three times with ice-cold Uptake Buffer.

-

Quantification: a. Lyse the cells by adding 100 µL of 1% SDS. b. Transfer the lysate to a scintillation vial or a plate compatible with a microplate scintillation counter. c. Add 1 mL of scintillation fluid. d. Quantify the amount of radioligand taken up by the cells by measuring counts per minute (CPM).

-

Data Analysis: a. Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM GBR-12909 for DAT). b. Specific uptake is calculated by subtracting non-specific CPM from total CPM. c. Plot the percentage of inhibition of specific uptake versus the log concentration of the test compound. d. Determine the IC50 value (the concentration of compound that inhibits 50% of specific uptake) using non-linear regression analysis.

Expected Outcome: Compounds with low IC50 values for DAT and NET would be identified as promising candidates for further development as CNS agents.

Potential Application III: Antimicrobial and Anticancer Agent

Trifluoromethyl ketones are a class of compounds known to possess a range of biological activities, including antimicrobial and anticancer effects.[13][14][15]

-

Antimicrobial: Some trifluoromethyl ketones have shown potent antibacterial activity, particularly against Gram-positive bacteria.[15] The proposed mechanism for some of these compounds involves targeting membrane transporters.[15]

-

Anticancer: The incorporation of a trifluoromethyl group into various molecular scaffolds has been associated with anticancer activity against a range of cancer cell lines, including ovarian, lung, breast, and colon cancers.[13] Furthermore, a novel naphthofuran compound containing a bis(trifluoromethyl)phenyl and a chloro group was shown to inhibit liver tumor growth.[16]

Utility as a Synthetic Intermediate

Beyond its direct biological applications, 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane is a valuable intermediate in organic synthesis. The presence of both a ketone and a haloalkane provides two distinct reactive sites for further chemical modification.

-

Grignard Reactions: The ketone can undergo Grignard reactions to form tertiary alcohols, which can be further elaborated. A similar starting material, 1-chloro-4-methoxy butane, is used to synthesize a Grignard reagent for the production of a key intermediate for the antidepressant fluvoxamine maleate.[17][18]

-

Reductive Amination: The ketone can be converted to an amine, adding another point of diversity.

-

Nucleophilic Substitution: As discussed, the terminal chlorine is readily displaced by a variety of nucleophiles (amines, thiols, azides), allowing for the creation of large chemical libraries for screening. α-haloketones are versatile intermediates for synthesizing biologically active compounds.[19]

Conclusion

While 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane is a largely uncharacterized molecule, a detailed analysis of its structural components provides a robust framework for predicting its potential applications. The combination of a metabolically stable trifluoromethylphenyl ketone core with a reactive covalent "warhead" makes it a prime candidate for development as a targeted covalent inhibitor, particularly in the field of oncology. Furthermore, its utility as a synthetic intermediate, especially for the generation of novel aminoketones, opens up possibilities for discovering new CNS-active agents. The experimental protocols detailed in this guide provide a clear path for researchers to validate these hypotheses and unlock the full potential of this promising chemical entity.

References

- Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone. Google Patents.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC - NIH. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Recent advances in the development of covalent inhibitors. PMC - NIH. Available at: [Link]

-

Bupropion. Wikipedia. Available at: [Link]

-

Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. PubMed. Available at: [Link]

-

α-halo ketones – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Covalent Drugs in Medicinal Chemistry: Emerging Opportunities and Ongoing Challenges. Hilaris Publisher. Available at: [Link]

-

List of designer drugs. Wikipedia. Available at: [Link]

-

A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. PMC - PubMed Central. Available at: [Link]

- CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone. Google Patents.

-

Aldehydes and Ketones in Medical Chemistry. Available at: [Link]

-

How Wellbutrin Works: The Atypical Antidepressant's Mechanism of Action. GoodRx. Available at: [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. Available at: [Link]

-

The rise of covalent inhibitors in strategic therapeutic design. CAS.org. Available at: [Link]

-

(PDF) Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine. ResearchGate. Available at: [Link]

-

1-(4-(Trifluoromethyl)phenyl)ethan-1-one. PubChem. Available at: [Link]

-

Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. Available at: [Link]

-

The Psychopharmacology of Bupropion: An Illustrated Overview. Available at: [Link]

-

Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound. PubMed. Available at: [Link]

-

Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. Psych Scene Hub. Available at: [Link]

-

Chemical structure of related trifluoromethylketone molecules: (A): 1-[3-(trimethylamino)phenyl]. ResearchGate. Available at: [Link]

-

Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. Available at: [Link]

-

Ketones and aldehydes as alkyl radical equivalents for C H functionalization of heteroarenes. ResearchGate. Available at: [Link]

-

17.3: Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 7. 5-chloro-1-phenylpentan-1-one 98% | CAS: 942-93-8 | AChemBlock [achemblock.com]

- 8. 5-chloro-1-phenylpentan-1-one | 942-93-8 [chemicalbook.com]

- 9. Bupropion - Wikipedia [en.wikipedia.org]

- 10. psychscenehub.com [psychscenehub.com]

- 11. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]

- 18. CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone - Google Patents [patents.google.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane: Synthesis, Properties, and Pharmaceutical Potential

Foreword: Unveiling a Versatile Chemical Intermediate

Welcome to a comprehensive exploration of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane, a halogenated aromatic ketone with significant potential as a versatile intermediate in the landscape of modern drug discovery and fine chemical synthesis. This guide is crafted for researchers, medicinal chemists, and process development scientists who seek a deeper understanding of this molecule's synthesis, chemical behavior, and prospective applications. While this specific molecule is not extensively documented in peer-reviewed literature, this guide consolidates established chemical principles and analogous data to provide a robust and scientifically grounded resource. We will delve into the strategic rationale behind its synthesis, predict its characteristic analytical profile, and explore the promising avenues its unique structural motifs open up in the development of novel therapeutics.

Molecular Overview and Strategic Significance

5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane, with the CAS Number 343968-74-1, is a bi-functional organic molecule that marries the unique electronic properties of a trifluoromethylated phenyl ring with the reactive potential of a terminal chloroalkane chain.[1] This combination of features makes it a valuable building block in multi-step synthetic pathways.

Table 1: Physicochemical Properties of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane [1]

| Property | Value |

| CAS Number | 343968-74-1 |

| Molecular Formula | C₁₂H₁₂ClF₃O |

| Molecular Weight | 264.67 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| Storage | Sealed in a dry environment at room temperature |

The strategic importance of this molecule lies in the synergistic interplay of its constituent parts:

-

The Trifluoromethylphenyl Ketone Moiety: The trifluoromethyl (-CF₃) group is a cornerstone in modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets. The ketone functionality provides a handle for a wide array of chemical transformations, including reductions, oximations, and alpha-functionalizations.

-

The 5-Chloropentanoyl Chain: The terminal alkyl chloride offers a reactive site for nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, such as amines, azides, thiols, and ethers, enabling the construction of more complex molecular architectures and the exploration of diverse chemical space in drug discovery programs.

This dual functionality positions 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane as a key intermediate for the synthesis of a diverse range of compounds with potential therapeutic applications.

Synthesis and Mechanistic Considerations: The Friedel-Crafts Acylation Approach

The most logical and industrially scalable method for the synthesis of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane is the Friedel-Crafts acylation of trifluoromethylbenzene with 5-chlorovaleryl chloride.[2] This electrophilic aromatic substitution reaction is a fundamental tool in organic synthesis for the formation of aryl ketones.

The Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to facilitate the generation of the acylium ion.[2][3]

Caption: Experimental Workflow for Synthesis.

Characterization and Analytical Profile (Predicted)

Due to the absence of published spectroscopic data for 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane, the following characterization data is predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals | Rationale/Comparison |

| ¹H NMR | δ ~8.1 (d, 2H, Ar-H ortho to C=O), ~7.8 (d, 2H, Ar-H meta to C=O), ~3.6 (t, 2H, -CH₂Cl), ~3.1 (t, 2H, -COCH₂-), ~1.8-2.0 (m, 4H, -CH₂CH₂-) | Aromatic protons will be in the downfield region, split into two doublets due to the para-substitution. The protons adjacent to the carbonyl and chlorine will be triplets and shifted downfield due to the electron-withdrawing effects of these groups. The remaining methylene protons will be in the aliphatic region. |

| ¹³C NMR | δ ~198 (C=O), ~139 (Ar-C ipso to C=O), ~132 (Ar-C ipso to CF₃), ~129 (Ar-CH), ~126 (q, J ≈ 272 Hz, CF₃), ~125 (Ar-CH), ~45 (-CH₂Cl), ~38 (-COCH₂-), ~32 (-CH₂-), ~24 (-CH₂-) | The carbonyl carbon will be significantly downfield. The aromatic carbons will appear in the 120-140 ppm region, with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling. The aliphatic carbons will be in the upfield region. |

| Mass Spec (EI) | m/z 264/266 (M⁺, isotope pattern for Cl), 173 (M - C₄H₈Cl)⁺, 145 (CF₃C₆H₄)⁺ | The molecular ion peak should be observable with the characteristic 3:1 isotope pattern for a single chlorine atom. A major fragmentation pathway would be the alpha-cleavage of the alkyl chain, leading to the stable acylium ion. |

Reactivity and Downstream Synthetic Applications

The dual reactivity of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane makes it a valuable precursor for a variety of more complex molecules.

Caption: Potential Synthetic Transformations.

-

Transformations of the Ketone: The carbonyl group can be reduced to a secondary alcohol, which can serve as a chiral center if the reduction is asymmetric. Reductive amination can introduce a primary or secondary amine, a common functional group in many pharmaceuticals. The formation of oximes and other derivatives can also be readily achieved.

-

Displacement of the Chloride: The terminal chloride is susceptible to nucleophilic substitution by a wide range of nucleophiles. This allows for the introduction of azides (precursors to amines), nitriles (which can be hydrolyzed to carboxylic acids), and various other functional groups. This is particularly useful for building out the side chain of a potential drug molecule.

-

Cyclization Reactions: The presence of both the ketone and the alkyl chloride allows for the possibility of intramolecular cyclization reactions to form cyclic structures, which are prevalent in many biologically active compounds.

Potential Applications in Drug Discovery

While there are no specific drugs in the market that are directly synthesized from 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane, its structural motifs are present in numerous bioactive molecules. This compound can be considered a valuable starting material or intermediate in the synthesis of:

-

Novel Psychoactive Compounds: The trifluoromethylphenyl group is a common feature in many central nervous system (CNS) active drugs. The flexibility of the chloroalkyl chain allows for the synthesis of a library of compounds for screening against various CNS targets.

-

Antimicrobial and Anticancer Agents: Trifluoromethyl ketones have shown promising antimicrobial and anticancer activities. [4]The ability to further functionalize the molecule via the chloro group could lead to the development of more potent and selective agents.

-

Enzyme Inhibitors: The ketone functionality can act as a warhead to interact with the active sites of various enzymes. The overall structure can be tailored to achieve specific binding to targets of interest.

Safety and Handling

Based on the GHS information for this compound, it is classified as a warning for causing skin and eye irritation and being harmful to aquatic life. [1]Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane represents a strategically designed chemical entity with considerable potential in synthetic and medicinal chemistry. Its synthesis via Friedel-Crafts acylation, though requiring careful optimization due to the deactivated nature of the aromatic ring, is a feasible and scalable approach. The dual functionality of this molecule provides a versatile platform for the generation of diverse and complex molecular architectures. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic incorporation of the trifluoromethyl group and the synthetic flexibility offered by intermediates like 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane will undoubtedly play a crucial role in the future of drug discovery. Further research into the reactivity and biological activity of derivatives of this compound is warranted and could lead to the identification of novel lead compounds for a variety of disease targets.

References

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

-

Friedel Crafts Acylation. (n.d.). Scribd. Retrieved from [Link]

- Method for synthesizing m-trifluoromethyl acetophenone. (2013). Google Patents.

-

Friedel-Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube. Retrieved from [Link]

-

5-Chloro-1-phenyl-1-pentanone. (n.d.). PubChem. Retrieved from [Link]

- The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone. (2008). Google Patents.

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (2018). PMC. Retrieved from [Link]

-

1-(4-Trifluoromethyl-phenyl)-pentan-1-one. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. (2016). PubMed. Retrieved from [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (2013). The Royal Society of Chemistry. Retrieved from [Link]

-

Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists. (2024). MDPI. Retrieved from [Link]

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). MDPI. Retrieved from [Link]

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (1981). Google Patents.

-

Exploring 5-Chloro-1-Pentene: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Retrieved from [Link]

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (2018). PubMed. Retrieved from [Link]

-

Facile Synthesis of Mutagen X (MX): 3-Chloro-4-(dichloromethyl)-5-hydroxy-5H-furan-2-one. (2012). PMC. Retrieved from [Link]

-

METHOD FOR PRODUCING 2'-TRIFLUOROMETHYL GROUP-SUBSTITUTED AROMATIC KETONE. (2019). European Patent Office. Retrieved from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2024). Preprints.org. Retrieved from [Link]

-

Synthesis and Biological Evaluation of the Trifluoromethyl Analog of (4S)‐4,5‐Dihydroxy‐2,3‐pentanedione (DPD). (2018). ResearchGate. Retrieved from [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology. Retrieved from [Link]

-

PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE. (1998). WIPO Patentscope. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: "5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane" as a Key Intermediate in the Synthesis of the Bcl-2 Inhibitor Navitoclax (ABT-263)

Introduction: The Strategic Importance of Trifluoromethylated Ketones in Oncology Drug Discovery

The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, is a cornerstone of modern medicinal chemistry. This is due to the profound effects the trifluoromethyl group can have on a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The subject of this guide, 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane , is a prime example of a highly functionalized intermediate that leverages these properties. Its true significance is revealed in its role as a critical building block in the synthesis of Navitoclax (ABT-263), a potent, orally bioavailable inhibitor of the Bcl-2 family of anti-apoptotic proteins.[1][2]

Navitoclax is a BH3 mimetic that binds with high affinity to Bcl-2, Bcl-xL, and Bcl-w, thereby inducing apoptosis in cancer cells that overexpress these proteins.[3] This makes it a promising therapeutic agent for various hematologic malignancies and solid tumors.[2][3] The synthesis of such a complex molecule relies on the strategic assembly of key fragments, and "5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane" provides the core structure for one of these essential components.

This document serves as a comprehensive guide for researchers, medicinal chemists, and process development scientists, providing detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into a crucial precursor for Navitoclax. The methodologies presented are grounded in established chemical principles, with a focus on providing not just the steps, but the scientific rationale behind them.

Physicochemical Properties of the Intermediate

A clear understanding of the physical and chemical properties of "5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane" is essential for its safe handling, purification, and use in subsequent reactions.

| Property | Value | Source |

| CAS Number | 343968-74-1 | [4] |

| Molecular Formula | C₁₂H₁₂ClF₃O | [4] |

| Molecular Weight | 264.67 g/mol | [4] |

| Appearance | Not specified, likely a solid or oil | - |

| Storage | Sealed in a dry environment at room temperature | [4] |

Synthesis of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane: A Friedel-Crafts Acylation Approach

The most logical and widely practiced method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. In this case, (4-trifluoromethyl)benzene is acylated with 5-chlorovaleryl chloride.

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The trifluoromethyl group is a deactivating but meta-directing group; however, the acylation will predominantly occur at the para position due to steric hindrance at the ortho positions.

Caption: Friedel-Crafts acylation mechanism for the synthesis of the target intermediate.

Detailed Synthetic Protocol

This protocol is a generalized procedure based on established Friedel-Crafts acylation methodologies. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

-

(4-Trifluoromethyl)benzene

-

5-Chlorovaleryl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Catalyst Addition: Cool the flask to 0 °C using an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) with stirring. Causality: The reaction is highly exothermic, and controlled addition of the Lewis acid is crucial to prevent side reactions and ensure safety.

-

Acyl Chloride Addition: To the stirred suspension, add 5-chlorovaleryl chloride dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C.

-

Aromatic Substrate Addition: After the addition of the acyl chloride, add (4-trifluoromethyl)benzene dropwise to the reaction mixture, still at 0 °C.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid. Causality: This step hydrolyzes the aluminum chloride complex with the ketone product and neutralizes any remaining catalyst.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Causality: The washes remove residual acid, unreacted starting materials, and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane.

Expected Yield: Yields for Friedel-Crafts acylations can vary widely depending on the specific substrates and reaction conditions, but yields in the range of 60-80% are typically achievable with optimization.

Application in the Synthesis of a Navitoclax (ABT-263) Precursor

The true utility of "5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane" lies in its role as a precursor to a key fragment of Navitoclax. The following section outlines the subsequent synthetic steps to transform this intermediate into a more advanced precursor.

Step 1: Alkylation of a Piperazine Derivative

The chloroalkane functionality of the intermediate is a handle for nucleophilic substitution. In the context of Navitoclax synthesis, this involves the alkylation of a suitable piperazine derivative.

Caption: Alkylation of a piperazine derivative with the intermediate.

Step 2: Intramolecular Cyclization

The resulting alkylated piperazine ketone can then undergo an intramolecular cyclization to form a key heterocyclic core of the Navitoclax structure. This is often achieved under acidic conditions.

Detailed Synthetic Protocol (Illustrative)

This protocol is an illustrative example of how the intermediate can be used. The specific piperazine derivative and cyclization conditions will be dictated by the overall synthetic strategy for Navitoclax as outlined in proprietary patents and publications.

Materials:

-

5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane

-

Appropriate piperazine derivative (e.g., a protected piperazine)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, DMF)

-

Acid for cyclization (e.g., polyphosphoric acid, trifluoroacetic acid)

Procedure:

-

Alkylation:

-

Dissolve the piperazine derivative and a suitable base in an appropriate solvent.

-

Add "5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane" to the mixture.

-

Heat the reaction mixture to a temperature that facilitates the substitution reaction (e.g., 60-80 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, and perform an aqueous workup to isolate the crude alkylated product.

-

Purify the product by column chromatography.

-

-

Intramolecular Cyclization:

-

Treat the purified alkylated ketone with a strong acid catalyst.

-

Heat the reaction mixture to promote cyclization.

-

Monitor the reaction for the formation of the cyclized product.

-

Quench the reaction carefully and perform a workup to isolate the crude cyclized product.

-

Purify the final product by recrystallization or column chromatography.

-

Conclusion

"5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane" is a valuable and versatile intermediate in pharmaceutical synthesis. Its trifluoromethylphenyl ketone core and the reactive chloropentyl chain make it an ideal starting material for the construction of complex molecular architectures. As demonstrated by its application in the synthesis of the potent anti-cancer agent Navitoclax, this intermediate plays a crucial role in the development of next-generation therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their drug discovery and development endeavors.

References

- Wang, G., et al. (2008). An Efficient Synthesis of ABT-263, a Novel Inhibitor of Antiapoptotic Bcl-2 Proteins. Synthesis, 2008(15), 2398-2404.

-

Chem LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

-

PubChem. Navitoclax. [Link]

- U.S. Patent No. 8,513,243 B2. (2013). ABT-263 crystalline forms.

- Rudin, C. M., et al. (2012). Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors. Journal of Clinical Oncology, 30(12), 1348–1355.

- Tse, C., et al. (2008). ABT-263: a potent and orally bioavailable Bcl-2 family inhibitor. Cancer research, 68(9), 3421–3428.

-

MySkinRecipes. 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane. [Link]

-

AAbocks. 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane. [Link]

-

ChemSrc. 5-CHLORO-1-OXO-1-(4-TRIFLUOROMETHYLPHENYL)PENTANE. [Link]

- Doherty, G. A., et al. (2019). Synthetic Routes for Venetoclax at Different Stages of Development. Accounts of Chemical Research, 52(10), 2976-2988.

- Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Strategic Derivatization of 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane for Biological Screening Library Generation

Abstract

This document provides a comprehensive guide for the chemical derivatization of the scaffold molecule, 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane . This molecule serves as an excellent starting point for generating a diverse library of small molecules for biological screening. It possesses two key, orthogonally reactive functional groups: a primary alkyl chloride susceptible to nucleophilic substitution and a ketone moiety amenable to various carbonyl chemistries. Furthermore, the presence of the 4-trifluoromethylphenyl group imparts favorable drug-like properties, such as enhanced metabolic stability and lipophilicity, making this scaffold particularly relevant for modern drug discovery programs.[1][2] We present detailed, field-proven protocols for strategic derivatization, guidance on high-throughput synthesis and purification, and a conceptual workflow for subsequent biological evaluation.

Introduction: The Rationale for Derivatization

The discovery of novel therapeutic agents often begins with the screening of chemical libraries to identify "hit" compounds that modulate a specific biological target. The quality and diversity of this library are paramount to the success of a high-throughput screening (HTS) campaign.[3][4] The starting scaffold, 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane , is strategically designed for creating a focused library with high potential for biological activity.

-

The 4-Trifluoromethylphenyl Moiety: The trifluoromethyl (CF₃) group is a well-established bioisostere for groups like methyl or chlorine and is found in numerous FDA-approved drugs.[5][6] Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2][7]

-

The Alkyl Chloride Handle: Primary alkyl halides are versatile electrophilic intermediates.[8][9] The terminal chloride on the pentane chain is an excellent site for introducing a wide array of functional groups via Sₙ2 nucleophilic substitution reactions, allowing for systematic exploration of the structure-activity relationship (SAR).[10]

-

The Ketone Functional Group: The ketone provides a secondary site for modification. While more sterically hindered than the terminal chloride, it can be derivatized to introduce additional diversity elements, such as hydrogen bond donors/acceptors or to alter the molecule's three-dimensional shape.[11][12]

This guide will detail protocols that leverage these features to rapidly generate a library of novel chemical entities poised for biological evaluation.

Overview of Derivatization Strategies

The core of our approach is to exploit the differential reactivity of the chloride and ketone functionalities. The primary alkyl chloride is significantly more reactive towards nucleophiles under mild conditions than the ketone. This allows for a modular, two-pronged approach to library synthesis.

Diagram 1: Key derivatization pathways for the core scaffold.

Protocols for Derivatization via Nucleophilic Substitution

These protocols focus on the displacement of the terminal chloride. They are designed for reliability and can be adapted for high-throughput parallel synthesis, particularly with the use of microwave-assisted techniques to reduce reaction times.[13][14]

Protocol 1: Synthesis of Tertiary Amines via Direct Amination

Scientific Principle: This protocol introduces a basic nitrogen atom, a common pharmacophore in many drug classes. The reaction proceeds via a standard Sₙ2 mechanism, where a secondary amine acts as the nucleophile. The inclusion of a non-nucleophilic base is crucial to neutralize the HCl generated in situ, preventing the protonation and deactivation of the amine nucleophile.

| Parameter | Condition | Rationale |

| Scaffold | 1.0 eq | Limiting Reagent |

| Secondary Amine | 1.2 - 1.5 eq | Drives reaction to completion. |

| Base | 2.0 eq (e.g., K₂CO₃, DIPEA) | Scavenges generated HCl. |

| Catalyst | 0.1 eq (e.g., NaI, KI) | Finkelstein reaction in situ accelerates displacement. |

| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents favor Sₙ2 kinetics. |

| Temperature | 60-80 °C (Conventional) or 120 °C (Microwave) | Provides activation energy. Microwave heating is highly efficient.[15] |

| Time | 4-16 hours (Conventional) or 10-30 minutes (Microwave) | Reaction progress monitored by TLC or LC-MS. |

Step-by-Step Methodology:

-

To a microwave-safe reaction vial, add 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane (e.g., 100 mg, 0.36 mmol).

-

Add potassium carbonate (100 mg, 0.72 mmol) and sodium iodide (5 mg, 0.036 mmol).

-

Add the desired secondary amine (e.g., morpholine, 38 µL, 0.43 mmol).

-

Add 2 mL of acetonitrile.

-

Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 20 minutes.

-

After cooling, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash chromatography or preparative HPLC to yield the desired product.

Protocol 2: Synthesis of Thioethers via Thiolation

Scientific Principle: This reaction introduces a thioether linkage, a functional group present in various bioactive molecules. Thiols are excellent nucleophiles, and their corresponding thiolates (formed in situ with a base) are even more potent, leading to rapid and clean Sₙ2 displacement of the chloride.

| Parameter | Condition | Rationale |

| Scaffold | 1.0 eq | Limiting Reagent |

| Thiol | 1.1 eq | Highly nucleophilic; slight excess is sufficient. |

| Base | 1.5 eq (e.g., K₂CO₃, Cs₂CO₃) | Deprotonates the thiol to form the more nucleophilic thiolate. |

| Solvent | DMF or Acetone | Polar aprotic solvents. |

| Temperature | Room Temperature to 50 °C | Thiolates are highly reactive, often requiring minimal heat. |

| Time | 1-6 hours | Reaction is typically rapid. |

Step-by-Step Methodology:

-

Dissolve the starting scaffold (1.0 eq) in DMF.

-

Add the desired thiol (1.1 eq), followed by cesium carbonate (1.5 eq).

-

Stir the mixture at room temperature. Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with water (3x) to remove DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via chromatography.

Protocol 3: Azide Introduction for "Click Chemistry"

Scientific Principle: The conversion of the alkyl chloride to an alkyl azide creates a versatile intermediate. The azide group is relatively stable and serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable "click" reaction that can be used to conjugate the scaffold to a vast array of alkyne-containing building blocks.

Step-by-Step Methodology (Part A - Azidation):

-

Dissolve the starting scaffold (1.0 eq) in a 4:1 mixture of Acetone/Water.

-

Add sodium azide (NaN₃, 3.0 eq).

-

Heat the mixture to reflux (approx. 60 °C) and stir for 12-24 hours.

-

Cool to room temperature and carefully concentrate the mixture to remove most of the acetone.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the azide intermediate, which can often be used in the next step without further purification.

(Note: Exercise caution when working with azides, as they can be energetic. Avoid contact with heavy metals and strong acids.)

Library Purification and Characterization

The generation of a chemical library necessitates a robust strategy for purification and quality control. For high-throughput workflows, purification is typically the bottleneck.

-

Purification: Mass-directed preparative High-Performance Liquid Chromatography (Prep-HPLC) is the industry standard for purifying diverse small-molecule libraries.[16][17] It allows for the isolation of compounds based on their mass-to-charge ratio, ensuring that the collected fractions contain the desired product.

-

Characterization & Quality Control: Each purified library member should be analyzed to confirm its identity and purity.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Provides a rapid assessment of purity (typically >95%) and confirmation of the expected molecular weight.

-

NMR (Nuclear Magnetic Resonance): For representative examples from each reaction class, ¹H and ¹³C NMR should be performed to unambiguously confirm the chemical structure.

-

Biological Screening and Data Analysis Workflow

Once a library of derivatives has been synthesized and validated, it is ready for biological evaluation. This process follows a structured, multi-stage workflow designed to efficiently identify and prioritize promising compounds.

Diagram 2: Conceptual workflow from library synthesis to lead candidate identification.

High-Throughput Screening (HTS): The library is screened against a biological target of interest using a validated assay.[18][19] HTS allows for the rapid testing of thousands of compounds in a miniaturized format (e.g., 384- or 1536-well plates).[4] The goal is to identify "hits"—compounds that show activity above a certain threshold.

Hit Confirmation and Prioritization: Initial hits are re-tested to confirm their activity. Dose-response curves are generated to determine potency (e.g., IC₅₀ or EC₅₀ values).

Early In Vitro ADME Profiling: Promising hits undergo a panel of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays.[20][21] This is a critical step for de-risking candidates early in the discovery pipeline.[22][23] Key assays include:

-

Kinetic Solubility: Measures solubility in aqueous buffer.

-

Permeability (e.g., PAMPA): Assesses the ability to cross biological membranes.

-

Metabolic Stability (e.g., Liver Microsomes): Evaluates susceptibility to metabolic breakdown by key enzymes.

The data from the biological screens and ADME profiling are integrated to build a structure-activity relationship (SAR) model. This model guides the design of the next generation of compounds, leading to the optimization of hits into potent and drug-like lead candidates.

Conclusion

The 5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane scaffold is a powerful starting point for the development of a focused chemical library. The protocols and workflows detailed in this application note provide a robust framework for its derivatization, purification, and subsequent biological evaluation. By systematically modifying the scaffold at its key reactive sites, researchers can efficiently explore chemical space and accelerate the identification of novel lead compounds for drug discovery programs.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]

-

DePuy, C. H., et al. (2009). Reactions of α-Nucleophiles with Alkyl Chlorides: Competition between Sₙ2 and E2 Mechanisms and the Gas-Phase α-Effect. Journal of the American Chemical Society. Available at: [Link]

-

Zhang, R., et al. (2016). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology. Available at: [Link]

-

Bargues, M., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

-

Brown, M. K., & Toste, F. D. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules. Available at: [Link]

-

Garai, S., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Javed, M. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Alkyl Halides- Nucleophilic Substitution and Elimination. Retrieved from [Link]

-

Wang, Y., et al. (2024). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry. Available at: [Link]

-

Hodges, J. C. (1999). Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. ACS Publications. Available at: [Link]

-

Shibatomi, K., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC. Available at: [Link]

-

Verma, P., & Singh, P. (2015). Microwave assisted synthesis, a green protocol for development of new and advanced drug delivery system. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Chemistry LibreTexts. (2023). Reactions of alkyl halides - an overview. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Ho, S. S., et al. (2015). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. Available at: [Link]

-

Garai, S., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. Available at: [Link]

-

Miles, A. (1997). Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. ResearchGate. Available at: [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

-

Varma, R. S. (2012). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Accounts of Chemical Research. Available at: [Link]

-

ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Newman, J. W., et al. (2020). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PMC. Available at: [Link]

-

ResearchGate. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Retrieved from [Link]

-

Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

-

University of Calgary. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]

-

Garai, S., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. Available at: [Link]

-

Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. Retrieved from [Link]

-

IQVIA. (n.d.). Early Hit-to-Lead ADME screening bundle. Retrieved from [Link]

-

Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

-

Barhate, C., et al. (2021). Microscale purification in support of high-throughput medicinal chemistry. Chemical Communications. Available at: [Link]

-